molecular formula C7H16N2 B1291589 3-(Aminomethyl)cyclohexylamine CAS No. 97087-59-7

3-(Aminomethyl)cyclohexylamine

Cat. No. B1291589
CAS RN: 97087-59-7
M. Wt: 128.22 g/mol
InChI Key: OEFAIWKFALHMEY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclohexylamine is a compound with the molecular formula C7H16N2 . It is a colorless to pale yellow liquid with a pungent smell of ammonia . It is soluble in water and organic solvents, such as ethanol and acetone . This compound is mainly used as an intermediate in organic synthesis for the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)cyclohexylamine is represented by the InChI string InChI=1S/C7H16N2/c8-5-6-2-1-3-7 (9)4-6/h6-7H,1-5,8-9H2 and the Canonical SMILES string C1CC (CC (C1)N)CN . The molecular weight of this compound is 128.22 g/mol .


Physical And Chemical Properties Analysis

3-(Aminomethyl)cyclohexylamine is a colorless to pale yellow liquid . It is soluble in water and organic solvents, such as ethanol and acetone . It has a pungent smell of ammonia . The molecular weight of this compound is 128.22 g/mol . It has a topological polar surface area of 52 Ų .

Scientific Research Applications

Epoxy Resin Curing Agent

3-(Aminomethyl)cyclohexylamine: is widely used as a curing agent for epoxy resins. It is particularly valued for its ability to produce materials with excellent mechanical properties and chemical resistance. The compound facilitates the cross-linking process in epoxy resins, resulting in durable and stable thermoset plastics that are essential in coatings, adhesives, and composite materials .

Polymer Composite Materials

In the field of polymer composites, 3-(Aminomethyl)cyclohexylamine serves as a hardener that improves the stress-strain properties of the material. It is instrumental in developing adhesives and matrices that exhibit greater viability and enhanced performance characteristics compared to those using linear aliphatic amines .

Adhesive Formulations

The chemical structure of 3-(Aminomethyl)cyclohexylamine makes it an ideal component in adhesive formulations. It contributes to the adhesive’s ability to bond various substrates with high strength and durability. Its use is prevalent in industries where strong, reliable adhesion is critical, such as in automotive and aerospace applications .

Corrosion Resistance

Research has shown that 3-(Aminomethyl)cyclohexylamine can be used to develop coatings with superior corrosion resistance. This application is particularly important in protecting metal surfaces in harsh environments, thereby extending the lifespan of industrial machinery and infrastructure .

Low-Viscosity Systems

Due to its low viscosity, 3-(Aminomethyl)cyclohexylamine is an excellent choice for applications requiring fluidity, such as in casting or impregnation processes. It allows for better penetration into fine cavities, making it suitable for intricate composite structures .

High-Temperature Applications

The thermal stability of 3-(Aminomethyl)cyclohexylamine -based composites makes them suitable for high-temperature applications. They can withstand elevated temperatures without significant degradation, which is essential for components exposed to high heat during operation .

Dielectric Properties

This compound is also used in applications that require materials with specific dielectric properties. It helps in creating insulating layers in electronic devices, contributing to the miniaturization and efficiency of modern electronics .

Vibration Damping

Lastly, 3-(Aminomethyl)cyclohexylamine is utilized in materials designed for vibration damping. These materials are crucial in reducing noise and wear in mechanical systems, thereby improving the longevity and performance of machinery .

Safety and Hazards

3-(Aminomethyl)cyclohexylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity .

Mechanism of Action

Target of Action

3-(Aminomethyl)cyclohexylamine, also known as isophorone diamine (IPDA), is primarily used as a curing agent for epoxy resins . The primary targets of IPDA are the epoxy groups in these resins. The amine groups in IPDA react with the epoxy groups, leading to cross-linking and hardening of the resin .

Mode of Action

The mode of action of IPDA involves a chemical reaction known as amination. The amine groups (-NH2) on the IPDA molecule interact with the epoxy groups on the resin, resulting in the formation of a covalent bond. This process is known as curing. The curing reaction results in a three-dimensional network of cross-linked polymers, which gives the epoxy resin its characteristic strength and durability .

Biochemical Pathways

The biochemical pathways involved in the action of IPDA are primarily related to its role in the curing of epoxy resins. The reaction between the amine groups of IPDA and the epoxy groups of the resin is a form of addition polymerization. This reaction results in the formation of a highly cross-linked polymer network .

Pharmacokinetics

Once absorbed, it can cause various health effects, such as skin and respiratory irritation . The compound is excreted primarily unchanged in the urine .

Result of Action

The primary result of IPDA’s action is the curing of epoxy resins. The reaction between IPDA and the epoxy resin results in a highly cross-linked polymer network. This network gives the cured resin its characteristic properties, including high strength, durability, and resistance to chemical and environmental degradation .

Action Environment

The action of IPDA can be influenced by various environmental factors. For example, the rate of the curing reaction can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, exposure to IPDA can lead to health effects such as skin and respiratory irritation, and these effects can be exacerbated by factors such as high concentrations of IPDA and prolonged exposure .

properties

IUPAC Name

3-(aminomethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFAIWKFALHMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622117
Record name 3-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97087-59-7
Record name 3-(Aminomethyl)cyclohexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97087-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanemethanamine, 3-amino
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a flask similar to that used in Example 12, there were added 10.0 g (0.056 mole) of a mixture of (3-isocyanatocyclohexyl) methylisocyanate and (4-isocyanatocyclohexyl)methylisocyanate (obtained by phosgenation of a mixture of (3-aminocyclohexyl) methylamine and (4-aminocyclohexyl)methylamine; hereunder referred to as "ICMI") and 3.3 g of butyl acetate to dissolve the former in the latter and the temperature was adjusted to 25° C. with stirring in a nitrogen gas blanket. 0.4 g (3.2×10-4 mole) of a catalyst B (prepared in the same manner as in Example 12) was added thereto, then the flask was externally warmed or cooled to control the temperature of the solution to 60° C.
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One
Name
(3-isocyanatocyclohexyl) methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-isocyanatocyclohexyl)methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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